![molecular formula C11H9N5 B2409365 6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 320416-33-9](/img/structure/B2409365.png)
6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
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Overview
Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes “6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine”, is a versatile structure that has been used in various areas of drug design . The TP ring system is isoelectronic with that of purines, and depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
Several efficient one-step procedures have been developed for the synthesis of phenyl-2-amino-triazolo pyrimidines . In 2021, Pismataro et al. developed five efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- or 7-phenyl-2 amino-[1,2,4]-triazolo[1,5-a]pyrimidines, and 2-amino-5 phenyl-[1,2,4]-triazolo[1,5-a]pyrimidin-7-ol .Molecular Structure Analysis
The TP heterocycle is an example of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The TP heterocycle has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . It has been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Physical And Chemical Properties Analysis
The TP heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . Its properties and methods of synthesis have been discussed in various studies .Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
6-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine and its derivatives have been extensively studied in the field of chemical synthesis. Research shows various methods for synthesizing these compounds, exploring their structural properties and potential applications. For instance, Desenko et al. (1998) investigated the cyclocondensation of similar compounds, providing insights into their molecular structure using NMR and NOE measurements (Desenko, Komykhov, Orlov, & Meier, 1998). Similarly, Brown and Shinozuka (1980) reported on the synthetic route to triazolo[1,5-a]pyrimidine derivatives, confirming structures through NMR spectra (Brown & Shinozuka, 1980).
2. Pharmacological and Medicinal Potential
Several studies have identified potential pharmacological applications. For example, Medwid et al. (1990) found that triazolo[1,5-c]pyrimidines exhibited activity as mediator release inhibitors, suggesting their use in anti-asthma medications (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990). Another study by Zhang et al. (2007) discussed the synthesis of triazolopyrimidines as anticancer agents, noting their unique mechanism of tubulin inhibition (Zhang, Ayral-Kaloustian, Nguyen, Afragola, Hernandez, Lucas, Gibbons, & Beyer, 2007).
3. Biological and Antibacterial Activity
The antibacterial properties of triazolopyrimidine derivatives have been a subject of research. For instance, Abu-Hashem and Gouda (2017) synthesized new compounds incorporating triazolopyrimidine moiety and evaluated their antimicrobial activity (Abu‐Hashem & Gouda, 2017). Similarly, Abdel‐Aziz et al. (2008) explored the synthesis of various derivatives including triazolopyrimidines and assessed their effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
4. Green Chemistry and Eco-Friendly Synthesis
Recent trends in research also focus on eco-friendly synthesis methods. Khaligh et al. (2020) introduced an ecofriendly method for preparing triazolo-pyrimidines, emphasizing the principles of green chemistry (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives, have been reported to exhibit antiproliferative activities against various human cancer cell lines .
Mode of Action
These compounds have also been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Biochemical Pathways
The ERK signaling pathway, which is known to be suppressed by similar compounds, plays a crucial role in regulating cell proliferation and survival . The inhibition of this pathway can lead to cell apoptosis and cell cycle arrest, potentially explaining the antiproliferative effects observed .
Result of Action
The result of the action of similar compounds has been observed at the cellular level, where they induce cell apoptosis and G2/M phase arrest . They also regulate cell cycle-related and apoptosis-related proteins in cancer cells .
Future Directions
The TP heterocycle has found numerous applications in medicinal chemistry . Due to its structural similarities with the purine ring, different studies have investigated TP derivatives as possible isosteric replacements for purines . This suggests that the TP heterocycle could be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .
properties
IUPAC Name |
6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-9(8-4-2-1-3-5-8)6-13-11-14-7-15-16(10)11/h1-7H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBXMCHIFCICTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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